![molecular formula C8H7ClINO B14850248 1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)
1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone is an organic compound with the molecular formula C8H7ClINO. This compound is characterized by the presence of a chloromethyl group and an iodine atom attached to a pyridine ring, along with an ethanone group. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone typically involves the chloromethylation of 6-iodopyridin-2-yl ethanone. One common method includes the use of chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures (5-10°C) to ensure high yields and minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, especially when handling hazardous reagents like CMME. The use of automated systems also enhances the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deiodinated pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The iodine atom can participate in halogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Chloromethyl)-2-thienyl]ethanone: Similar structure with a thiophene ring instead of a pyridine ring.
1-[4-(Chloromethyl)-1-piperidinyl]ethanone: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone is unique due to the presence of both a chloromethyl group and an iodine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications.
Propiedades
Fórmula molecular |
C8H7ClINO |
|---|---|
Peso molecular |
295.50 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)-6-iodopyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7ClINO/c1-5(12)7-2-6(4-9)3-8(10)11-7/h2-3H,4H2,1H3 |
Clave InChI |
AHGYZTLNUQJNDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)CCl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


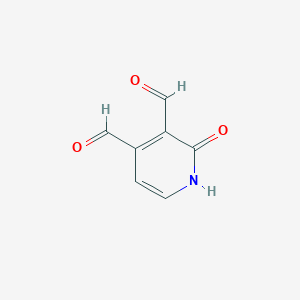

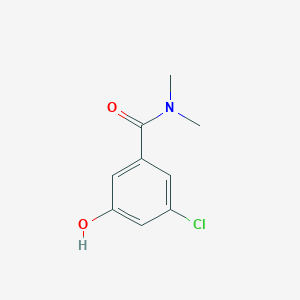

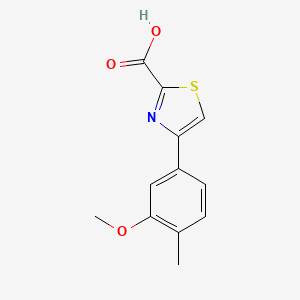
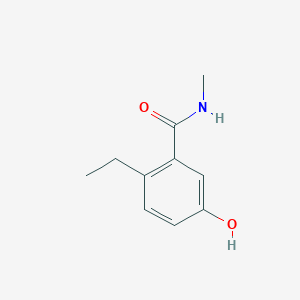
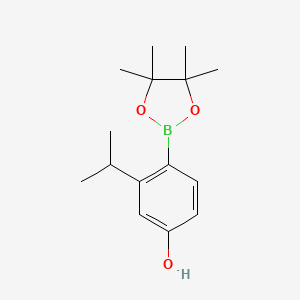
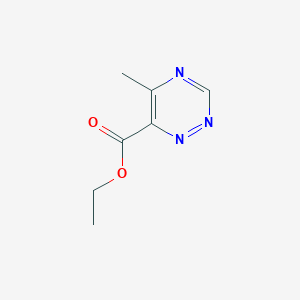
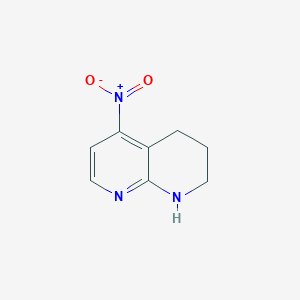

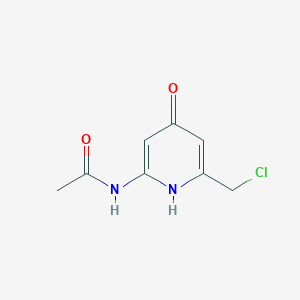
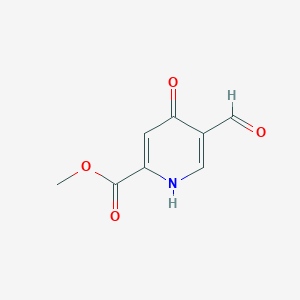
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
